molecular formula C15H17N5O3S B2361354 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide CAS No. 2034256-98-7

6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2361354
CAS No.: 2034256-98-7
M. Wt: 347.39
InChI Key: BKLKBRNFQCGVIQ-UHFFFAOYSA-N
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Description

6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and sulfonamide compounds. The reaction conditions may involve:

    Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or ethanol.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.

    Time: Reaction times can vary from a few hours to several days.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors or continuous flow reactors. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:

    Purification: Techniques like recrystallization, chromatography, or distillation.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, acetonitrile, ethanol.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
  • N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
  • 6-(pyrrolidin-1-yl)-N-phenylpyrimidine-4-carboxamide

Uniqueness

6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-pyrrolidin-1-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c16-24(22,23)12-5-3-11(4-6-12)19-15(21)13-9-14(18-10-17-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)(H2,16,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKBRNFQCGVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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